molecular formula C14H7Cl3N2O2 B042794 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile CAS No. 103317-59-5

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

Cat. No.: B042794
CAS No.: 103317-59-5
M. Wt: 341.6 g/mol
InChI Key: NATNDCQGSFJGBK-UHFFFAOYSA-N
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Description

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is a chemical compound with the molecular formula C14H8Cl3N. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of multiple chlorine atoms and a nitro group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves several steps. One common method includes the reaction of 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATNDCQGSFJGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of 45.3 parts of 1,2,3-trichloro-5-nitrobenzene, 300 parts of a 50% aqueous sodium hydroxide solution, 5 parts of N,N,N-triethylbenzenemethanaminium chloride and 360 parts of tetrahydrofuran is added dropwise, during a 5 minutes period, a solution of 33.3 parts of 4-chlorobenzene-acetonitrile in 90 parts of tetrahydrofuran. Upon completion, stirring is continued for 4 hours at 50 degrees C. The reaction mixture is poured into 1500 parts of crushed ice and acidified with concentrate hydrochloric acid. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is stirred in 2,2'-oxybispropane. The product is filtered off and dried, yielding 63.8 parts (93.3%) of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (intermediate 1).
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Synthesis routes and methods II

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